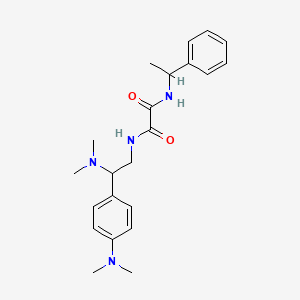

N-methyl-2-((5-(4-(2-methyl-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

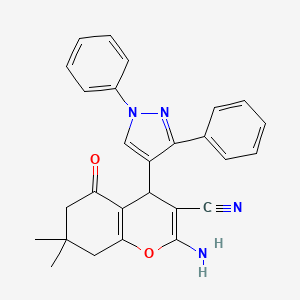

The compound "N-methyl-2-((5-(4-(2-methyl-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a novel chemical entity that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as the 1,3,4-thiadiazole core and piperazine moiety, which are known to exhibit various biological activities.

Synthesis Analysis

The synthesis of related compounds has been reported using aminothiourea and carbon disulfide as starting materials. The structures of these compounds were confirmed by various spectroscopic methods including 1H NMR, 13C NMR, IR, ESI-MS, and elemental analysis . These methods are likely applicable to the synthesis of the compound , suggesting a multi-step synthetic route involving the formation of the 1,3,4-thiadiazole ring followed by subsequent functionalization with the appropriate piperazine and acetamide groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by 1H NMR and 13C NMR spectroscopy . These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, which is crucial for confirming the identity and purity of the synthesized compounds. The molecular structure analysis of the compound would similarly involve these NMR techniques to elucidate its structure.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include its solubility in various solvents, melting point, and stability under different conditions. These properties are important for understanding the compound's behavior in biological systems and for developing suitable formulations for in vitro and in vivo studies. The related compounds have been evaluated for their antitumor and antibacterial activities, indicating that the compound may also possess similar biological properties .

Case Studies

The antitumor activity of related compounds has been evaluated in vitro against HeLa and A549 cell lines. Compound 6a, for example, showed potent antiproliferative activity and was able to induce apoptosis and cause G1-phase arrest in the HeLa cell line . Another compound, 6b, demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, a plant pathogen . These case studies suggest that the compound "N-methyl-2-((5-(4-(2-methyl-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide" may also have potential as an antitumor or antibacterial agent, warranting further investigation.

Scientific Research Applications

Synthesis and Biological Activities

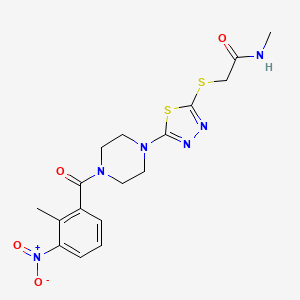

- A study by Xia (2015) involved the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating their potential inhibitory effects on certain bacterial strains, such as Xanthomonas campestris pv. oryzae (Xia, 2015).

- Foroumadi et al. (2005) synthesized a series of thiadiazole derivatives, revealing significant leishmanicidal activity against Leishmania major promastigotes, surpassing the reference drug pentostam (Foroumadi et al., 2005).

Antibacterial and Antileishmanial Activities

- Wu Qi (2014) explored the antibacterial activities of 1,3,4-thiadiazol-2-sulfonyl piperazine derivatives, identifying compounds with effective antibacterial properties at specific concentrations (Wu Qi, 2014).

- Tahghighi et al. (2011) synthesized thiadiazoles with piperazinyl-linked benzamidine substituents, finding promising antileishmanial activity in various forms of Leishmania major (Tahghighi et al., 2011).

Anticancer Potential

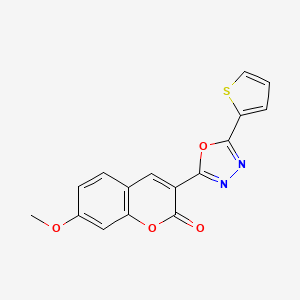

- A study by Evren et al. (2019) on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides indicated potential selective anticancer activity against human lung adenocarcinoma cells (Evren et al., 2019).

Other Biological Evaluations

- Srivastava et al. (2008) conducted a study on novel oxazolidinones with piperazinylaryloxazolidinones, demonstrating superior antibacterial activities compared to linezolid, including activity against resistant strains (Srivastava et al., 2008).

properties

IUPAC Name |

N-methyl-2-[[5-[4-(2-methyl-3-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O4S2/c1-11-12(4-3-5-13(11)23(26)27)15(25)21-6-8-22(9-7-21)16-19-20-17(29-16)28-10-14(24)18-2/h3-5H,6-10H2,1-2H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXNOJYWAAIFGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3005228.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3005229.png)

![3,4-Dihydro-1H-isochromen-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3005230.png)

![3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3005231.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B3005238.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3005246.png)